2-Chloro-5-methyl-4-nitropyridine N-oxide
Overview
Description
2-Chloro-5-methyl-4-nitropyridine N-oxide is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, a nitro group at the fourth position, and an N-oxide group. This compound is known for its applications in various chemical synthesis processes and research studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide typically involves the nitration of 2-chloro-5-methylpyridine followed by oxidation. One common method includes the reaction of 2-chloro-5-methylpyridine with fuming nitric acid and concentrated sulfuric acid to introduce the nitro group. The resulting 2-chloro-5-methyl-4-nitropyridine is then oxidized using hydrogen peroxide in the presence of a suitable catalyst to form the N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-chloro-5-methyl-4-aminopyridine N-oxide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 2-Chloro-5-methyl-4-aminopyridine N-oxide.
Substitution: Various substituted pyridine N-oxides.
Scientific Research Applications
2-Chloro-5-methyl-4-nitropyridine N-oxide is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research on its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-nitropyridine N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The N-oxide group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .
Comparison with Similar Compounds
- 2-Chloro-4-methyl-5-nitropyridine
- 2-Chloro-5-methyl-4-nitropyridine
- 2-Chloro-5-methyl-4-nitropyridine-1-oxide
Comparison: 2-Chloro-5-methyl-4-nitropyridine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQKWNJVPTPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487987 | |
Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-96-8 | |
Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60323-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methyl-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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